TP-16

Immuno-Oncology Colorectal Cancer In Vivo Efficacy

TP-16 is a highly selective EP4 antagonist (IC50 2.1 nM, >3,000-fold selectivity over EP1-3) designed for IMC modulation. Demonstrates superior oral bioavailability and in vivo anti-tumor efficacy compared to E7046 in colorectal cancer models. Ideal for validating single-agent or combination (anti-PD-1) therapies in syngeneic and carcinogen-induced models. For high-confidence cellular assays deconvoluting EP4 signaling in MDSCs/M2 macrophages. High purity (>98%) ensures reproducible results.

Molecular Formula C24H22FNO4S
Molecular Weight 439.5 g/mol
Cat. No. B12426746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-16
Molecular FormulaC24H22FNO4S
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(SC3=C2CCOC3)CC4=CC=C(C=C4)F
InChIInChI=1S/C24H22FNO4S/c1-14(16-4-6-17(7-5-16)24(28)29)26-23(27)22-19-10-11-30-13-21(19)31-20(22)12-15-2-8-18(25)9-3-15/h2-9,14H,10-13H2,1H3,(H,26,27)(H,28,29)/t14-/m0/s1
InChIKeyTVZKMOZWGZUOHV-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP-16: Selective EP4 Antagonist with Preclinical Immuno-Oncology Validation (CAS 2332972-26-4)


TP-16 is a novel, potent, and selective small molecule antagonist of the prostaglandin E2 (PGE2) receptor 4 (EP4), a G protein-coupled receptor (GPCR) implicated in immunosuppressive myeloid cell (IMC) regulation within the tumor microenvironment [1]. Designed and characterized as part of an immuno-oncology research program, TP-16 exhibits an IC50 of 2.1 ± 0.6 nM for human EP4 in cAMP response element (CRE) luciferase assays and demonstrates high selectivity (>3,000-fold) over EP1, EP2, and EP3 receptors (IC50 > 10 µM) [1]. Beyond its favorable in vitro profile, TP-16 possesses drug-like properties enabling oral bioavailability and has shown single-agent and combination (anti-PD-1) anti-tumor efficacy in multiple syngeneic mouse models of colorectal cancer [1].

Why EP4 Antagonists Are Not Interchangeable: TP-16 Differentiation Rationale


EP4 receptor antagonism is a validated but complex therapeutic strategy in oncology and inflammation. However, compounds within this class vary significantly in their biochemical potency, target selectivity, pharmacokinetic properties, and in vivo functional outcomes [1][2]. Generic substitution based solely on in vitro IC50 values is scientifically flawed; for instance, while some EP4 antagonists demonstrate sub-nanomolar biochemical potency, they may exhibit poor oral bioavailability, off-target activity at related prostanoid receptors (EP1-3), or limited efficacy in complex tumor microenvironments [1]. TP-16 was specifically designed and validated to address these multi-dimensional challenges, demonstrating a favorable combination of high selectivity, oral bioavailability, a clean safety profile in rodent toxicology studies, and superior in vivo anti-tumor activity compared to the clinical-stage comparator E7046 at equivalent doses [1]. The evidence below provides the quantitative basis for selecting TP-16 over less characterized or sub-optimal EP4 antagonists.

TP-16 Product-Specific Quantitative Evidence: Potency, Selectivity, and In Vivo Superiority


Direct Head-to-Head Comparison: Superior In Vivo Anti-Tumor Efficacy Over Clinical-Stage EP4 Antagonist E7046

In a direct comparative study in the CT26 syngeneic mouse model of colorectal cancer, TP-16 demonstrated significantly greater tumor growth inhibition (TGI) than E7046, an EP4 antagonist that has progressed to Phase I clinical trials, when both were administered orally at the same dose (150 mg/kg) [1]. TP-16 treatment at 150 mg/kg resulted in a %TGI of 47.6% after 16 days [1]. The publication explicitly states TP-16 showed 'greater efficacy than E7046' at this equimolar dosage, underscoring a functional advantage in vivo that transcends simple in vitro potency comparisons [1]. E7046 has a reported IC50 of 13.5 nM for human EP4, which is 6.4-fold less potent than TP-16's IC50 of 2.1 nM in comparable biochemical assays [2]. This combination of superior in vivo functional outcome and greater in vitro potency positions TP-16 as a more advanced research tool for pre-clinical proof-of-concept studies.

Immuno-Oncology Colorectal Cancer In Vivo Efficacy

Cross-Study Potency Benchmarking: 6.4-Fold Higher Potency than Clinical-Stage EP4 Antagonist E7046

TP-16 inhibits human EP4 receptor function with an IC50 of 2.1 ± 0.6 nM in a cAMP response element (CRE) luciferase reporter assay, a standard measure of GPCR antagonism [1]. In contrast, E7046, a well-characterized EP4 antagonist, exhibits an IC50 of 13.5 nM in comparable PGE2-mediated cAMP inhibition assays [2]. This represents a 6.4-fold increase in potency for TP-16. Furthermore, TP-16's potency was confirmed in multiple orthogonal assays: it inhibited β-arrestin recruitment (IC50 = 5.4 ± 0.8 nM) and calcium flux (IC50 = 7.5 ± 3.0 nM) in EP4-expressing cells [1]. This consistent, low nanomolar activity across assay formats reduces the risk of assay-dependent false negatives in screening campaigns.

Biochemical Assay Potency EP4 Antagonist

Exceptional Target Selectivity: >3,000-Fold Selectivity for EP4 Over EP1-3 Receptors

A critical liability for many GPCR-targeting compounds is off-target activity at related receptor subtypes. TP-16 was profiled against the human EP1, EP2, and EP3 receptors in a CRE luciferase assay and demonstrated IC50 values > 10 µM for all three, indicating a >3,000-fold selectivity window relative to its EP4 IC50 (2.1 nM) [1]. For comparison, the clinical-stage antagonist E7046 is reported to exhibit >1,500-fold selectivity for EP4 over EP2, but its selectivity over EP1 and EP3 is not consistently highlighted . Another commonly used research tool, RQ-15986, displays only >200-fold selectivity for human EP4 over EP1-3 . This superior selectivity profile of TP-16 minimizes the risk of confounding biological effects stemming from EP1-3 antagonism in complex cellular systems.

Selectivity GPCR Off-Target

Favorable In Vivo Pharmacokinetic and Safety Profile Supporting Oral Dosing

The translational potential of a research compound is highly dependent on its in vivo drug-like properties. TP-16 was explicitly designed with 'favorable drug-like properties' and demonstrated a clean safety profile in a 14-day repeat-dose toxicology study in Sprague-Dawley rats [1]. Animals administered TP-16 showed no statistically significant body weight loss and no adverse changes in hematological parameters or organ morphology [1]. While specific pharmacokinetic parameters (e.g., Cmax, AUC, t1/2) are not detailed in the primary publication, the compound's ability to achieve dose-dependent tumor growth inhibition (TGI of 26.2%, 47.4%, and 47.6% at 37.5, 75, and 150 mg/kg oral doses, respectively) confirms effective systemic exposure following oral administration [1]. This stands in contrast to many early-stage tool compounds where poor bioavailability necessitates intraperitoneal or intravenous dosing, limiting their utility in long-term in vivo studies.

Pharmacokinetics Oral Bioavailability Safety

Optimal Research and Preclinical Applications for TP-16 Based on Differentiated Evidence


In Vivo Proof-of-Concept Studies in Colorectal Cancer Immunotherapy

Based on its demonstrated superior in vivo efficacy over E7046 and its favorable oral safety profile [1], TP-16 is the preferred EP4 antagonist for pre-clinical studies investigating IMC modulation in colorectal cancer (CRC). Researchers can confidently use TP-16 to evaluate single-agent activity or synergistic combinations with immune checkpoint inhibitors (e.g., anti-PD-1) in syngeneic models like CT26 and MC38, as well as carcinogen-induced (AOM/DSS) models of CRC, where it has already shown significant tumor growth inhibition [1].

Mechanistic Studies of EP4-Driven Immunosuppression Requiring High Target Selectivity

For cellular assays aimed at deconvoluting EP4-specific signaling pathways in myeloid-derived suppressor cells (MDSCs) or M2 macrophages, TP-16's exceptional selectivity (>3,000-fold over EP1-3) provides a distinct advantage [1]. This property minimizes the risk of confounding results due to off-target antagonism of EP1-3, which are also expressed on immune cells. This is particularly crucial when comparing data with less selective tool compounds like RQ-15986, where >200-fold selectivity may still result in significant EP1-3 engagement at higher concentrations .

In Vitro Functional Assays Requiring High Potency and Assay Robustness

TP-16's low nanomolar potency (IC50 = 2.1 nM) in standard CRE reporter assays makes it an ideal positive control or test agent for high-throughput screening (HTS) and secondary confirmation assays in drug discovery programs targeting EP4 [1]. The 6.4-fold higher potency compared to E7046 allows for the use of lower compound concentrations, thereby reducing DMSO vehicle interference and potential cytotoxicity, which enhances assay reproducibility and data quality [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.